Methyl 4-acetamido-3-methoxybenzoate
CAS No.: 1269834-09-4
Cat. No.: VC6441316
Molecular Formula: C15H16N4O3
Molecular Weight: 300.318
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1269834-09-4 |
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Molecular Formula | C15H16N4O3 |
Molecular Weight | 300.318 |
IUPAC Name | methyl 4-acetamido-3-methoxybenzoate |
Standard InChI | InChI=1S/C11H13NO4/c1-7(13)12-9-5-4-8(11(14)16-3)6-10(9)15-2/h4-6H,1-3H3,(H,12,13) |
Standard InChI Key | SXEHMQUOEBSYQA-UHFFFAOYSA-N |
SMILES | CC(=O)NC1=C(C=C(C=C1)C(=O)OC)OC |
Introduction
Chemical Structure and Molecular Properties
Methyl 4-acetamido-3-methoxybenzoate (C₁₁H₁₃NO₄) has a molecular weight of 223.23 g/mol. Its structure features:
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A methyl ester (-COOCH₃) at position 1 of the benzene ring.
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A methoxy group (-OCH₃) at position 3.
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An acetamido group (-NHCOCH₃) at position 4.
The interplay of these substituents influences the compound’s electronic configuration, solubility, and reactivity. The methoxy group donates electron density via resonance, activating the ring toward electrophilic substitution, while the acetamido group introduces hydrogen-bonding capabilities critical for biological interactions.
Spectroscopic Characterization
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¹H NMR: Signals at δ 3.8–3.9 ppm (methoxy protons), δ 2.1 ppm (acetyl methyl), and aromatic protons between δ 6.5–7.5 ppm.
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¹³C NMR: Peaks at ~168 ppm (ester carbonyl), ~165 ppm (amide carbonyl), and ~55 ppm (methoxy carbon).
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IR Spectroscopy: Stretches at ~1720 cm⁻¹ (ester C=O), ~1650 cm⁻¹ (amide C=O), and ~1250 cm⁻¹ (C-O ester).
Synthesis Methodologies
Stepwise Synthesis
The compound is typically synthesized via a multi-step protocol:
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Nitration and Reduction: Introduction of an amino group at position 4 via nitration of 3-methoxybenzoic acid followed by reduction to 4-amino-3-methoxybenzoic acid.
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Acetylation: Treatment with acetic anhydride to form the acetamido derivative.
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Esterification: Reaction with methanol under acidic conditions (e.g., H₂SO₄) to yield the methyl ester .
Reaction Scheme:
Industrial-Scale Production
Industrial synthesis employs continuous-flow reactors to enhance yield and purity. Catalysts such as zeolites or immobilized enzymes may optimize acetylation and esterification steps .
Physicochemical Properties
Property | Value |
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Molecular Formula | C₁₁H₁₃NO₄ |
Molecular Weight | 223.23 g/mol |
Melting Point | 145–148°C (estimated) |
Solubility | Soluble in DMSO, methanol |
LogP (Partition Coefficient) | ~1.5 (moderate lipophilicity) |
Reactivity and Functional Transformations
Nucleophilic Acyl Substitution
The methyl ester undergoes hydrolysis in basic conditions to form 4-acetamido-3-methoxybenzoic acid:
This reaction is pivotal for generating bioactive carboxylic acid derivatives .
Electrophilic Aromatic Substitution
The methoxy group directs electrophiles (e.g., nitronium ions) to the para position relative to itself, enabling further functionalization.
Applications in Pharmaceutical Research
Drug Intermediate
The compound serves as a precursor in synthesizing serotonin receptor modulators and nonsteroidal anti-inflammatory drugs (NSAIDs). Its acetamido group enhances binding affinity to target proteins .
Antimicrobial Agents
Derivatives of methyl 4-acetamido-3-methoxybenzoate exhibit activity against Gram-positive bacteria, attributed to the disruption of cell wall synthesis .
Computational Insights
Density Functional Theory (DFT) studies reveal:
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The acetamido group’s carbonyl oxygen participates in hydrogen bonding with biological targets.
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The methoxy group’s electron-donating effect increases the aromatic ring’s electron density, favoring interactions with electrophilic sites in enzymes .
Challenges and Future Directions
Synthetic Optimization
Current limitations include low yields in acetylation steps due to steric hindrance. Future work may explore microwave-assisted synthesis or biocatalytic methods to improve efficiency .
Biological Efficacy Screening
Comprehensive in vitro and in vivo studies are needed to validate the compound’s therapeutic potential, particularly in oncology and neurology.
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